12-Nitro-9Z,12Z-octadecadienoic acid
Description
12-Nitro-9Z,12Z-octadecadienoic acid (12-NO₂-9Z,12Z-ODE) is a nitro fatty acid derived from linoleic acid (9Z,12Z-octadecadienoic acid), a polyunsaturated omega-6 fatty acid. This compound features a nitro (-NO₂) group at the C12 position and retains the cis configuration at both double bonds (9Z and 12Z). Nitro fatty acids are endogenously formed under conditions of oxidative stress, particularly through reactions between nitric oxide (NO) derivatives and unsaturated lipids. They exhibit anti-inflammatory and signaling properties, modulating pathways such as NF-κB and PPARγ .
Properties
Molecular Formula |
C18H31NO4 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(9Z,12E)-12-nitrooctadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H31NO4/c1-2-3-4-11-14-17(19(22)23)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,14H,2-8,10-11,13,15-16H2,1H3,(H,20,21)/b12-9-,17-14+ |
InChI Key |
ZYFTUIURWQWFKQ-QIAGQCQHSA-N |
SMILES |
CCCCCC=C(CC=CCCCCCCCC(=O)O)[N+](=O)[O-] |
Isomeric SMILES |
CCCCC/C=C(\C/C=C\CCCCCCCC(=O)O)/[N+](=O)[O-] |
Canonical SMILES |
CCCCCC=C(CC=CCCCCCCCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 10-Nitro-9Z,12Z-octadecadienoic Acid
The positional isomer 10-nitro-9Z,12Z-octadecadienoic acid (10-NO₂-9Z,12Z-ODE) shares the same molecular formula (C₁₈H₃₁NO₄) and mass (325.449 Da) as 12-NO₂-9Z,12Z-ODE but differs in the nitro group placement (C10 vs. C12). Studies indicate that positional isomers can exhibit distinct biological activities due to steric and electronic effects. For example, 10-NO₂-9Z,12Z-ODE demonstrates vasodilatory effects by activating soluble guanylate cyclase (sGC), while 12-NO₂-9Z,12Z-ODE may preferentially modulate macrophage inflammation .
Table 1: Comparison of Nitro Fatty Acid Isomers
Functional Group Variants: Hydroxy and Oxo Derivatives
9-Hydroxy-10E,12Z-octadecadienoic Acid (9-HODE)
9-HODE is a hydroxylated derivative of linoleic acid with a hydroxy (-OH) group at C8. Unlike nitro fatty acids, 9-HODE is a TRPV1 agonist implicated in pain signaling and oxidative stress responses. Its trans double bond at C10 (10E) distinguishes it from the cis configuration in 12-NO₂-9Z,12Z-ODE, affecting receptor binding .
9-Oxo-10E,12Z-octadecadienoic Acid (9-oxoODE)
9-oxoODE, an oxo derivative with a ketone group at C9, is a lipid peroxidation metabolite. It activates TRPV1 and contributes to nociception. The electron-withdrawing oxo group increases polarity compared to nitro fatty acids, influencing solubility and metabolic stability .
Table 2: Comparison with Hydroxy/Oxo Derivatives
| Compound | Functional Group | Molecular Formula | Mass (Da) | Key Activity |
|---|---|---|---|---|
| 12-NO₂-9Z,12Z-ODE | -NO₂ (C12) | C₁₈H₃₁NO₄ | 325.449 | Anti-inflammatory signaling |
| 9-HODE | -OH (C9) | C₁₈H₃₂O₃ | 296.451 | TRPV1 activation, pain |
| 9-oxoODE | =O (C9) | C₁₈H₃₀O₃ | 294.43 | Lipid peroxidation, TRPV1 |
Parent Compound: Linoleic Acid (9Z,12Z-octadecadienoic Acid)
Linoleic acid (C₁₈H₃₂O₂, 280.45 Da) serves as the precursor for 12-NO₂-9Z,12Z-ODE and its derivatives. Unlike nitro or oxo derivatives, linoleic acid lacks electrophilic substituents, making it less reactive in signaling pathways. It is essential for membrane structure and eicosanoid synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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